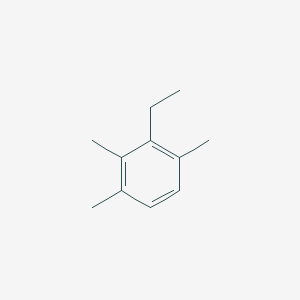

1,2,4-Trimethyl-3-Ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61827-87-0 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

2-ethyl-1,3,4-trimethylbenzene |

InChI |

InChI=1S/C11H16/c1-5-11-9(3)7-6-8(2)10(11)4/h6-7H,5H2,1-4H3 |

InChI Key |

KQRPSLILDAZZMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1C)C)C |

Origin of Product |

United States |

Occurrence, Formation, and Distribution in Complex Hydrocarbon Mixtures

Presence in Petroleum Fractions and Refined Products

Identification in Gasoline and Jet Fuel Components

1,2,4-Trimethyl-3-ethylbenzene is a C11 aromatic hydrocarbon that is a component of various petroleum products. It is found in the C9 aromatic hydrocarbon fraction of petroleum distillate, which is a significant component of gasoline. epa.govepa.gov This fraction, often referred to as the C9 fraction, makes up a substantial portion of gasoline and is also present in jet fuel. epa.govepa.govwasecacountyemergency.com The trimethylbenzene isomers, including 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene), are common constituents of motor vehicle and aviation fuels. nih.gov While the bulk of the C9 fraction is added to gasoline, a smaller portion is isolated for other industrial uses. epa.govepa.gov

The following table provides a general overview of the presence of related aromatic compounds in fuel products.

| Fuel Type | Component | Typical Concentration Range |

| Gasoline | C9 Aromatic Fraction | Major Component epa.govepa.gov |

| Gasoline | Xylenes (B1142099) | Small Quantities wikipedia.org |

| Aircraft Fuel | Xylenes | Small Quantities wikipedia.org |

| Jet Fuel | 1,2,4-Trimethylbenzene | Present wasecacountyemergency.com |

Distribution in Industrial Solvent Formulations

The C9 aromatic fraction, which contains this compound, is utilized in the formulation of various industrial solvents. nih.gov This fraction is often marketed as "Solvent naphtha, (petroleum), light aromatic". nih.gov These solvents find applications in industrial coatings, sealants, marine paints, and automotive products like fuel injection cleaners. nih.gov A specific solvent mixture known as "Fleet-X" is noted to contain 50% 1,2,4-trimethylbenzene. nih.gov

The table below lists some industrial applications of solvents containing C9 aromatic hydrocarbons.

| Industrial Application | Specific Use |

| Coatings and Sealants | Industrial-grade protective coatings nih.gov |

| Marine Maintenance | Paints for marine vessels nih.gov |

| Wood Protection | Sealers for wooden decks nih.gov |

| Automotive Care | Fuel injection cleaners and fuel additive diluents nih.gov |

Formation Mechanisms of Trimethyl-Ethylbenzenes

Alkylation and Transalkylation Processes in Petroleum Refining

The formation of trimethyl-ethylbenzenes and other C11 aromatics is intrinsically linked to alkylation and transalkylation reactions within petroleum refineries. nefthim.comshell.com These processes are crucial for increasing the yield of valuable aromatic compounds like xylenes from less valuable feedstocks such as toluene (B28343) and heavy aromatics. nefthim.comresearchgate.net

Alkylation, the introduction of an alkyl group to an aromatic ring, is another key process. nih.gov The industrial synthesis of compounds like this compound can involve the ethylation of 1,2,4-trimethylbenzene (pseudocumene) using ethylene (B1197577) in the presence of acid catalysts such as zeolites. vulcanchem.com

The following table summarizes key aspects of these refining processes.

| Process | Description | Key Reactants | Key Products | Catalyst Type |

| Transalkylation | Transfer of alkyl groups between aromatic rings. nefthim.com | Toluene, Trimethylbenzenes nefthim.com | Benzene (B151609), Xylenes nefthim.com | Aluminosilicates, Zeolites wikipedia.orgnefthim.com |

| Alkylation | Introduction of an alkyl group to an aromatic ring. nih.gov | Trimethylbenzenes, Ethylene vulcanchem.com | Ethyltrimethylbenzenes | Zeolites, Lewis Acids nih.govvulcanchem.com |

Side-Chain Alkylation Mechanisms relevant to C11 Aromatics

Side-chain alkylation offers an alternative pathway for the synthesis of specific aromatic compounds. This process involves the addition of an alkyl group to the alkyl side chain of an aromatic compound, rather than directly to the aromatic ring. d-nb.inforsc.org

For example, the side-chain alkylation of toluene with methanol (B129727) can produce styrene (B11656) and ethylbenzene (B125841). d-nb.inforsc.org This reaction is often catalyzed by solid base catalysts, such as alkali-containing zeolites. d-nb.info The mechanism can proceed through the formation of a free radical on the benzylic carbon, which is stabilized by resonance with the aromatic ring. youtube.com This stability favors substitution at the alpha-carbon of the side chain. youtube.com

While direct research on the side-chain alkylation to form this compound is limited in the provided results, the principles of side-chain alkylation of other alkylaromatics are relevant. For instance, alkyl aromatic compounds with a benzyl (B1604629) hydrogen, including trimethylbenzene and ethylbenzene, can undergo side-chain alkylation with unsaturated hydrocarbons in the presence of an alkaline metal catalyst. google.com

Strategies for Alkylbenzene Synthesis

The industrial production of alkylbenzenes relies on several key chemical reactions. These strategies are designed to introduce alkyl groups onto an aromatic ring and to rearrange the resulting isomers into the most desired forms.

Friedel-Crafts Alkylation Routes and Selectivity Considerations

The Friedel-Crafts alkylation is a fundamental and widely used method for attaching alkyl groups to an aromatic ring. beilstein-journals.orglibretexts.org This electrophilic aromatic substitution reaction typically involves reacting an aromatic hydrocarbon with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite. libretexts.orgchemguide.co.uk

The general mechanism involves the formation of a carbocation from the alkylating agent, which then acts as the electrophile and attacks the electron-rich benzene ring. libretexts.org For instance, in the ethylation of 1,2,4-trimethylbenzene (pseudocumene) to produce trimethyl-ethylbenzene, an ethyl group is introduced onto the pseudocumene ring.

However, the reaction is not without its challenges. Key considerations include:

Polyalkylation: The initial alkylation product is often more reactive than the starting material because alkyl groups are activating. This can lead to the addition of multiple alkyl groups to the aromatic ring. libretexts.orgyoutube.com

Carbocation Rearrangement: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products with different alkyl structures. libretexts.org

Regioselectivity: The position of the incoming alkyl group is directed by the existing substituents on the aromatic ring. numberanalytics.com In the case of 1,2,4-trimethylbenzene, the three methyl groups direct the incoming ethyl group to specific positions, but a mixture of isomers is still possible.

To overcome some of these issues, particularly polyalkylation, Friedel-Crafts acylation followed by reduction can be employed. The acylation introduces a deactivating acyl group, preventing further reactions. The acyl group is then reduced to an alkyl group. stackexchange.com

The choice of catalyst and reaction conditions plays a crucial role in controlling selectivity. numberanalytics.com Modern industrial processes increasingly use solid acid catalysts like zeolites, which can offer improved selectivity and are more environmentally friendly than traditional Lewis acids. wikipedia.org

Table 1: Factors Influencing Friedel-Crafts Alkylation

| Factor | Influence on the Reaction |

| Nature of Alkylating Agent | Reactivity increases from primary to tertiary halides due to carbocation stability. numberanalytics.com |

| Catalyst | Lewis acids (e.g., AlCl₃) are traditional, while zeolites offer shape selectivity and reusability. libretexts.orgwikipedia.org |

| Substrate | Electron-donating groups on the aromatic ring increase reactivity, while electron-withdrawing groups decrease it. numberanalytics.com |

| Temperature and Solvent | Can be optimized to control the rate and selectivity of the reaction. numberanalytics.com |

Dehydrogenation and Disproportionation Reactions in Aromatic Systems

Dehydrogenation and disproportionation are significant transformation pathways for alkylbenzenes.

Dehydrogenation is the process of removing hydrogen from a molecule, typically to create a double bond. In the context of alkylbenzenes, the dehydrogenation of an ethyl group on the aromatic ring produces a vinyl group. For example, the most well-known industrial application is the dehydrogenation of ethylbenzene to produce styrene, a key monomer for polystyrene production. rsc.orgrsc.org This reaction is endothermic and is often carried out at high temperatures (500-700 °C) over catalysts, such as iron oxide promoted with potassium. rsc.orgiaea.org While there is extensive literature on ethylbenzene dehydrogenation, specific data on the dehydrogenation of this compound is less common. However, the principles would be similar, leading to the formation of a trimethyl-vinylbenzene isomer. The reaction is part of a complex network that can include side-reactions like cracking. rsc.org

Disproportionation is a reaction in which a substance is simultaneously oxidized and reduced, or in the context of alkylaromatics, a reaction where alkyl groups are exchanged between aromatic rings. For instance, two molecules of toluene can disproportionate to form one molecule of benzene and one molecule of xylene. Similarly, trimethylbenzenes can undergo disproportionation to produce xylenes and tetramethylbenzenes. wikipedia.org This process is typically catalyzed by acids, particularly solid acids like zeolites. The transalkylation of 1,2,4-trimethylbenzene with toluene over a USY zeolite catalyst has been studied, showing that toluene becomes reactive in the presence of 1,2,4-trimethylbenzene, leading to the formation of xylenes. acs.org

Isomerization Reactions in Alkylbenzene Systems

Isomerization is a crucial process in the petrochemical industry to convert less valuable isomers into more desirable ones. In alkylbenzene systems, this involves the migration of alkyl groups around the aromatic ring. A prime example is the isomerization of mixed xylenes to enrich the mixture in the more valuable p-xylene (B151628) isomer. wikipedia.org

These reactions are typically catalyzed by zeolites, such as ZSM-5, which facilitate the rearrangement of the alkyl groups. wikipedia.org The process often involves the use of a catalyst that can promote the transfer of a proton to the aromatic ring, forming a carbocation intermediate which then allows for the migration of the alkyl groups.

For more complex systems like trimethyl-ethylbenzenes, which are C11 aromatic hydrocarbons, isomerization would lead to a mixture of different isomers. copernicus.org The goal of such a process would be to convert a mixture of isomers into a specific, more valuable isomer, such as this compound, if it were the desired product. The isomerization of C8 aromatics is a well-established industrial process, and similar principles apply to higher aromatics like C9 and C11 fractions. google.comhaz-map.com The equilibrium between the different isomers is a key factor in determining the final product distribution.

Directed Synthesis Approaches for Specific Alkylbenzene Isomers

Achieving the synthesis of a single, specific isomer of a polyalkylated benzene, such as this compound, presents a significant challenge due to the potential for the formation of multiple isomers during reactions like Friedel-Crafts alkylation. Directed synthesis strategies aim to overcome this by controlling the regioselectivity of the reaction.

One of the most effective methods for directing the synthesis of specific alkylbenzene isomers is the use of shape-selective catalysts , particularly zeolites. epfl.ch The pore structure of a zeolite can influence which reactants can enter, which transition states can form within the pores, and which products can diffuse out. epfl.ch This "shape selectivity" can be exploited to favor the formation of a specific isomer that fits well within the catalyst's pores while hindering the formation of bulkier isomers.

Another approach involves multi-step synthetic routes. For example, a specific isomer could be synthesized by introducing functional groups that direct subsequent alkylations to a desired position, followed by the removal or modification of these directing groups. While more complex, this can provide higher purity of the target isomer.

The Friedel-Crafts acylation, followed by a reduction step, is another strategy to avoid the rearrangements and polyalkylation common in Friedel-Crafts alkylation, thereby offering better control over the final product structure. stackexchange.com By carefully choosing the starting materials and reaction sequence, it is possible to direct the synthesis towards a specific isomer. For instance, starting with a brominated trimethylbenzene precursor and using a Grignard reagent like ethylmagnesium bromide can offer different regioselectivity compared to electrophilic substitution.

Catalytic Reactivity of Trimethyl-Ethylbenzenes

The catalytic reactivity of trimethyl-ethylbenzenes is largely governed by the presence of the alkyl groups on the benzene ring and the types of catalysts employed. These molecules can undergo various transformations, including isomerization, disproportionation, and cracking, often over acidic catalysts.

Zeolite-Catalyzed Transformations and Shape Selectivity Effects

Zeolites are crystalline aluminosilicates with a well-defined porous structure that makes them highly effective catalysts for a variety of hydrocarbon transformations. nih.gov Their catalytic activity stems from strong Brønsted acid sites located within their pores.

When trimethyl-ethylbenzenes interact with a zeolite catalyst, several reactions can occur:

Isomerization: As discussed previously, the acidic sites of the zeolite can facilitate the migration of methyl and ethyl groups around the aromatic ring, leading to a mixture of isomers. wikipedia.org

Disproportionation/Transalkylation: An alkyl group (either methyl or ethyl) can be transferred from one aromatic molecule to another. For example, two molecules of a trimethyl-ethylbenzene could react to form a dimethyl-diethylbenzene and a tetramethylbenzene. The transalkylation of 1,2,4-trimethylbenzene with other aromatics is a known process over zeolite catalysts. acs.org

Cracking: Under more severe conditions, the alkyl chains can be cleaved from the aromatic ring, or the ring itself can be broken, leading to the formation of smaller hydrocarbons.

Shape selectivity plays a critical role in determining the product distribution in zeolite-catalyzed reactions. epfl.ch This can manifest in several ways:

Reactant Selectivity: Only reactants that are small enough to enter the zeolite pores can react.

Product Selectivity: Only products that are small enough to diffuse out of the pores can be formed.

Transition State Selectivity: The spatial constraints within the zeolite pores may favor the formation of a specific transition state, leading to a particular product isomer, while disfavoring bulkier transition states. epfl.ch

For example, a zeolite with medium-sized pores might preferentially produce a less bulky isomer of trimethyl-ethylbenzene because it can more easily form and exit the catalyst's pore structure. The choice of zeolite with a specific pore size and structure is therefore a key parameter for controlling the outcome of the catalytic transformation of trimethyl-ethylbenzenes. kaist.ac.kr

Table 2: Common Zeolites and Their Properties in Aromatic Hydrocarbon Transformations

| Zeolite | Pore Size (approx. Å) | Dimensionality | Typical Applications in Aromatic Chemistry |

| ZSM-5 | 5.1 x 5.5, 5.3 x 5.6 | 3-D | Xylene isomerization, toluene disproportionation, ethylbenzene synthesis. wikipedia.org |

| Zeolite Y (FAU) | 7.4 | 3-D | Alkylation, cracking, transalkylation of larger aromatics. google.com |

| Mordenite (MOR) | 6.5 x 7.0 | 1-D | Alkylation, isomerization. |

| Zeolite Beta (BEA) | 6.6 x 6.7, 5.6 x 5.6 | 3-D | Friedel-Crafts alkylation and acylation. |

Mechanistic Studies of Aromatic Alkylation and Dealkylation

The synthesis and transformation of polyalkylated aromatic hydrocarbons such as this compound are governed by the interconnected mechanisms of aromatic alkylation and dealkylation. These reactions, fundamental to the petrochemical industry, are typically catalyzed by acids, particularly solid-state zeolite catalysts, and proceed through carbocationic intermediates. The pathways are reversible, with reaction conditions such as temperature, pressure, and catalyst choice dictating the direction of the equilibrium towards either alkylation or dealkylation/transalkylation.

Aromatic Alkylation Pathway

The introduction of an ethyl group onto the 1,2,4-trimethylbenzene (pseudocumene) ring follows the general mechanism of Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution. The process involves the generation of an electrophile, which is subsequently attacked by the electron-rich aromatic ring.

Step 1: Formation of the Electrophile The electrophile, typically an ethyl cation (CH₃CH₂⁺) or a species with significant carbocationic character, is formed from an alkylating agent. Common agents include ethylene or ethanol (B145695). With a solid acid catalyst like a zeolite, ethylene is protonated by a Brønsted acid site (H⁺) on the catalyst surface. Alternatively, ethanol can be dehydrated by the acid catalyst to form the electrophile.

Step 2: Electrophilic Attack and Formation of the Arenium Ion The π-electron system of the 1,2,4-trimethylbenzene ring acts as a nucleophile, attacking the ethyl cation. This attack forms a resonance-stabilized carbocation known as an arenium ion or a Wheland intermediate. The stability of this intermediate is crucial in determining the reaction rate. The three methyl groups on the pseudocumene ring are electron-donating through inductive and hyperconjugation effects, thus activating the ring and making it more reactive than benzene towards electrophilic attack.

Regioselectivity of Ethylation The directing effects of the existing methyl groups on the 1,2,4-trimethylbenzene ring are paramount in determining the position of the incoming ethyl group. The methyl groups are ortho, para-directing, activating the positions adjacent and opposite to them. For 1,2,4-trimethylbenzene, the available positions for substitution are C3, C5, and C6.

Position 3: This position is ortho to the methyl groups at C2 and C4.

Position 5: This position is para to the C2-methyl group and ortho to the C4-methyl group.

Position 6: This position is ortho to the C1-methyl group.

All three positions are electronically activated. However, the substitution at position 3 to form this compound is subject to significant steric hindrance from the adjacent methyl groups at positions 2 and 4. Consequently, under kinetic control with traditional Lewis acid catalysts, substitution at the less hindered C5 and C6 positions is generally favored.

The formation of the 3-ethyl isomer is often achieved using shape-selective catalysts like zeolites (e.g., ZSM-5, Beta, MWW). lidsen.com The specific pore structure and channel dimensions of these catalysts can influence the reaction by stabilizing the transition state leading to the sterically more constrained product over others. bohrium.com This "product shape selectivity" allows the formation of isomers that might be thermodynamically less favored or kinetically slow to form.

Step 3: Deprotonation to Restore Aromaticity The final step is the rapid removal of a proton from the sp³-hybridized carbon of the arenium ion by a base (such as the catalyst's conjugate base). This step restores the stable aromatic system and yields the final product, this compound, while regenerating the acid catalyst.

Table 1: General Conditions for Zeolite-Catalyzed Aromatic Alkylation

| Parameter | Value/Condition | Source |

|---|---|---|

| Catalyst | Zeolites (e.g., H-BEA, ZSM-5, MWW, Y-type) | lidsen.com |

| Alkylating Agent | Ethylene, Ethanol, Propylene | researchgate.net, lidsen.com |

| Temperature | 70 - 400 °C | researchgate.net, lidsen.com |

| Pressure | Atmospheric to 1.0 MPa | mdpi.com, acs.org |

| Reactant Ratio | Benzene/Olefin molar ratio can be high (e.g., 3-8) to reduce polyalkylation | lidsen.com |

Dealkylation and Transalkylation Pathways

Dealkylation is the removal of an alkyl group from an aromatic ring and is essentially the reverse of the alkylation reaction. It is an equilibrium-driven process favored at higher temperatures. Closely related and often occurring simultaneously is transalkylation, where an alkyl group is transferred from one aromatic molecule to another. wikipedia.org

De-ethylation Mechanism The de-ethylation of this compound is initiated by the protonation of the aromatic ring by an acid catalyst, which can occur at any of the ring carbons. Protonation at the carbon atom bearing the ethyl group (the ipso-carbon) forms an arenium ion. The subsequent departure of the ethyl group as a stable ethyl carbocation leads to the formation of 1,2,4-trimethylbenzene. The released ethyl cation can then be captured by another aromatic molecule or be eliminated as ethylene.

Transalkylation Mechanism In a typical industrial setting, a mixture of aromatic compounds is present. The ethyl group cleaved from one molecule can alkylate another, a process known as transalkylation. nefthim.com For instance, in a feed containing toluene and C10 aromatics (like dimethylethylbenzenes), transalkylation is used to produce more valuable xylenes and benzene. nefthim.comoilngasprocess.com The process is catalyzed by zeolites and involves the transfer of both methyl and ethyl groups until a thermodynamic equilibrium is approached. wikipedia.org

Table 2: Typical Industrial Conditions for Aromatics Transalkylation

| Parameter | Value/Condition | Source |

|---|---|---|

| Catalyst | Proprietary Zeolite Catalyst | oilngasprocess.com |

| Feedstock | Toluene, C9/C10 Aromatics (including trimethylbenzenes, dimethylethylbenzenes) | oilngasprocess.com, acs.org |

| Temperature | 300 - 600 °C | nefthim.com |

| Pressure | 1.0 MPa | acs.org |

| Atmosphere | Hydrogen (to suppress coke formation and maintain catalyst activity) | oilngasprocess.com, acs.org |

Structural Isomerism and Positional Analogs of Trimethyl Ethylbenzenes

Structural isomerism is a key concept in organic chemistry, and the trimethyl-ethylbenzenes provide a clear example. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. For the molecular formula C₁₁H₁₆, numerous isomers are possible. Within the subset of trimethyl-ethylbenzenes, the variation arises from the different possible positions of the three methyl groups and one ethyl group on the benzene (B151609) ring.

For instance, by changing the substitution pattern on the benzene ring, one can generate several positional isomers. These include, but are not limited to:

1-Ethyl-2,3,4-trimethylbenzene ontosight.ai

1-Ethyl-2,3,5-trimethylbenzene nist.gov

1-Ethyl-2,4,5-trimethylbenzene nist.gov

Each of these isomers, while sharing the same C₁₁H₁₆ formula, will exhibit unique physical and spectroscopic properties due to the differences in their molecular symmetry and electronic distribution.

A related group of isomers are the trimethylbenzenes themselves, which have the formula C₉H₁₂. wikipedia.org There are three such isomers, distinguished by the positions of the three methyl groups:

1,2,3-Trimethylbenzene (Hemimellitene) acgih.org

1,2,4-Trimethylbenzene (B165218) (Pseudocumene) wikipedia.orgacgih.org

1,3,5-Trimethylbenzene (Mesitylene) acgih.org

These simpler analogs help to understand the foundational structure from which more complex alkylbenzenes like 1,2,4-Trimethyl-3-Ethylbenzene are derived.

Significance of Alkylbenzenes in Fundamental Organic Chemistry and Applied Research

Alkylbenzenes are a cornerstone of organic chemistry and hold significant industrial importance. wikipedia.org Their chemical behavior provides classic examples of key reaction mechanisms, while their applications are widespread. nih.gov

In fundamental organic chemistry:

Electrophilic Aromatic Substitution: The alkyl groups on the benzene (B151609) ring are activating, meaning they increase the ring's electron density. fiveable.me This makes the ring more susceptible to electrophilic attack, a fundamental reaction type for aromatic compounds. The alkyl groups typically direct incoming electrophiles to the ortho and para positions. fiveable.me

Reactivity of the Benzylic Position: The carbon atom of the alkyl group that is directly attached to the benzene ring is known as the benzylic carbon. This position is uniquely reactive. libretexts.org For example, it can be oxidized to form carboxylic acids or ketones, a reaction of great synthetic utility. libretexts.orgnumberanalytics.com The stability of intermediates like benzyl (B1604629) radicals or carbocations at this position facilitates these reactions. libretexts.org

In applied research and industry:

Solvents and Raw Materials: Simpler alkylbenzenes such as toluene (B28343) and xylenes (B1142099) are used extensively as industrial solvents. wikipedia.orgnih.gov More complex alkylbenzenes are crucial as intermediates in the synthesis of a wide range of commercially important products. nih.gov

Detergent Production: Linear alkylbenzenes (LABs) are major precursors in the manufacture of linear alkylbenzene sulfonates (LAS), which are biodegradable surfactants used in household detergents and industrial cleaners. wikipedia.orgechem-eg.comthebusinessresearchcompany.commordorintelligence.com

Polymers and Resins: Compounds like ethylbenzene (B125841) are used to produce styrene (B11656), the monomer for polystyrene. nih.gov Other alkylbenzenes are precursors to plasticizers and resins. nih.gov

Fuel Additives: Some alkylbenzenes are used as fuel additives due to their high octane (B31449) ratings. ontosight.ai

The study of specific isomers like 1,2,4-Trimethyl-3-Ethylbenzene contributes to a deeper understanding of the structure-property relationships that govern the behavior and utility of the entire alkylbenzene class. nih.gov

Analytical Chemistry of 1,2,4 Trimethyl 3 Ethylbenzene

Chromatographic Separation Techniques for Complex Hydrocarbon Matrices

The separation of 1,2,4-trimethyl-3-ethylbenzene from intricate matrices, such as petroleum fractions or environmental samples, relies heavily on high-resolution chromatographic methods. These techniques are essential for isolating the target analyte from a multitude of structurally similar isomers and other hydrocarbons.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is the foremost technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Method development and optimization are critical for achieving the necessary resolution and sensitivity.

The choice of capillary column is a foundational step. Columns with non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., OV-101, DB-1), are often used, separating analytes primarily by their boiling points. usgs.govvurup.sk For more challenging separations involving isomers, columns with polar stationary phases, like those containing polyethylene (B3416737) glycol (e.g., Carbowax 20M), or medium-polarity phases (e.g., DB-624) can offer alternative selectivity based on dipole-dipole interactions. vurup.skosha.gov The use of highly efficient capillary columns, some extending up to 200 meters, has been explored to achieve the separation of numerous C15-C19 n-alkene isomers. vurup.sk

Optimization of the temperature program is crucial for resolving complex mixtures. A typical program starts at a lower temperature to separate highly volatile components and then gradually ramps up to elute higher-boiling compounds like C11 alkylbenzenes. thermofisher.com The detector choice is also vital; a Flame Ionization Detector (FID) provides robust, universal detection for hydrocarbons and is suitable for quantification, while a Mass Spectrometer (MS) offers definitive identification. osha.govnih.gov For enhanced separation of complex alkylbenzene samples, comprehensive two-dimensional techniques like capillary liquid chromatography coupled with capillary gas chromatography (micro-LC x CGC) can be employed. nih.gov This online system first separates the mixture into different classes of compounds (e.g., aliphatics, monosubstituted alkylbenzenes) before detailed analysis by GC. nih.gov

Table 1: Illustrative GC Parameters for Alkylbenzene Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Agilent J&W DB-624 (20 m x 0.18 mm, 1.0 µm film) | osha.gov |

| Agilent p/n 122-5032 (HP-5MS equivalent) | usgs.gov | |

| Carbowax 20M (100 m x 0.2 mm) | nist.gov | |

| Injector | Split/Splitless, large volume in-column splitless | nih.govresearchgate.net |

| Carrier Gas | Helium or Hydrogen | vurup.skresearchgate.net |

| Temperature Program | Example: 55°C hold, ramp 2°C/min to 100°C | researchgate.net |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | usgs.govosha.gov |

High-Resolution Separation of Alkylbenzene Isomers

The primary analytical challenge with C11 alkylbenzenes is the sheer number of possible structural isomers, all possessing the same molecular weight and often exhibiting very similar physicochemical properties and mass spectra. vurup.skwikipedia.org High-resolution separation is therefore essential to distinguish this compound from its isomers, such as 1,2,3-trimethyl-4-ethylbenzene.

Achieving this separation often requires specialized stationary phases that can differentiate analytes based on subtle differences in their molecular shape and polarity. Liquid crystalline stationary phases have demonstrated unique selectivity for positional and geometric hydrocarbon isomers, which are often difficult to separate on conventional columns. vurup.sk Another effective approach involves using stationary phases containing cyclodextrin (B1172386) derivatives. These chiral selectors can form inclusion complexes with aromatic compounds, and their ability to distinguish between ortho, meta, and para isomers has been well-documented for BTEX compounds (Benzene, Toluene (B28343), Ethylbenzene (B125841), Xylenes). researchgate.net

For exceptionally complex mixtures, multidimensional gas chromatography (MDGC or GCxGC) is a powerful tool. vurup.sk In this setup, fractions from a primary column are selectively transferred to a second column with a different stationary phase, providing a significant increase in peak capacity and resolving power. vurup.sk

Spectrometric Identification and Quantification Approaches

While chromatography separates the components of a mixture, spectrometry provides the means for their identification and quantification. Mass spectrometry is the dominant technique, though other advanced methods are emerging for challenging analytical scenarios.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

When coupled with gas chromatography (GC-MS), mass spectrometry is the definitive tool for the identification of this compound. usgs.govnih.gov In the most common configuration, which uses electron ionization (EI), the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a predictable and reproducible manner. usgs.gov

The resulting mass spectrum serves as a chemical fingerprint. For this compound (C₁₁H₁₆), the molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 148. The fragmentation pattern is dominated by the loss of alkyl groups. Key fragments would include:

m/z 133: Loss of a methyl group ([M-CH₃]⁺).

m/z 119: Loss of an ethyl group ([M-CH₂CH₃]⁺). This ion (C₉H₁₁⁺) is often diagnostic for alkylbenzenes with branching at the alpha carbon. usgs.gov

m/z 91: The tropylium (B1234903) ion ([C₇H₇]⁺), a common and often abundant fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety. docbrown.info

For trace analysis or to confirm the molecular weight when the molecular ion is weak or absent in EI spectra, "soft" ionization techniques like chemical ionization (CI) can be used. scholaris.cacore.ac.uk CI produces less fragmentation and typically yields a strong protonated molecule peak [M+H]⁺ (at m/z 149 for this compound), providing unambiguous confirmation of the molecular weight. scholaris.cacore.ac.uk

Table 2: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z Value | Ion Formula | Fragmentation Event | Significance |

|---|---|---|---|

| 148 | [C₁₁H₁₆]⁺ | Molecular Ion [M]⁺ | Confirms molecular weight |

| 133 | [C₁₀H₁₃]⁺ | Loss of a methyl radical (•CH₃) | Primary fragmentation |

| 119 | [C₉H₁₁]⁺ | Loss of an ethyl radical (•CH₂CH₃) | Diagnostic fragment |

Advanced Ion Mobility Spectrometry Techniques for Aromatic Analysis

Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that adds another dimension of analysis when coupled with mass spectrometry (IMS-MS). tandfonline.comnih.gov IMS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of a weak electric field. tandfonline.com This technique is particularly powerful for the analysis of complex aromatic mixtures because it can often distinguish between isomers that are inseparable by chromatography and have identical mass spectra. nih.govtamu.edu

Advanced methods like Trapped Ion Mobility Spectrometry (TIMS) offer significantly higher resolution (3-5 times higher than conventional IMS) and can separate geometric PAH isomers. nih.gov The separation is based on the ion's collision cross-section (CCS), a value related to its rotational average projected area. Since isomers like this compound and its positional variants have different shapes, they will exhibit different CCS values, allowing for their separation and more confident identification in complex matrices like crude oil or soil extracts. nih.govnih.gov The high throughput of IMS-MS makes it a promising tool for rapid fingerprinting and characterization of hydrocarbon contamination. nih.gov

Sampling and Pre-concentration Methods for Environmental and Industrial Samples

The accurate analysis of this compound in environmental (e.g., ambient air) or industrial (e.g., workplace air) settings begins with proper sample collection and preparation. nih.gov Since concentrations in these matrices can be very low (ppt to ppb levels), a pre-concentration step is almost always required. researchgate.netaivc.org

Common methods for sampling volatile organic compounds (VOCs) from air include:

Whole-Air Sampling: Air is collected directly into specially treated, evacuated containers, often called Summa canisters. witpress.com This method captures a wide range of non-polar VOCs, which are then cryogenically trapped and concentrated in the lab before GC analysis. nih.govwitpress.com

Active Sampling: A known volume of air is actively drawn by a pump through a tube packed with a solid adsorbent material. osha.gov This is a widely used method for personal and area monitoring. osha.gov

Passive (Diffusive) Sampling: These samplers, often in the form of badges, collect VOCs via diffusion onto an adsorbent medium at a known rate. They are simple, unobtrusive, and ideal for long-term (e.g., 8-hour time-weighted average) exposure monitoring. frontiersin.org

The choice of adsorbent is critical and depends on the target analytes. Activated charcoal is a strong, general-purpose adsorbent suitable for a wide range of VOCs, including alkylbenzenes. osha.govfrontiersin.org Porous polymers like Tenax are weaker adsorbents, which allows for desorption at lower temperatures, minimizing the risk of thermal degradation of labile compounds. researchgate.net

After collection, the trapped analytes must be transferred to the analytical instrument. This is typically achieved through:

Solvent Desorption: The adsorbent is extracted with a small volume of a high-purity solvent (e.g., carbon disulfide). osha.govosha.gov An aliquot of the extract is then injected into the GC.

Thermal Desorption (TD): The entire sampling tube is heated rapidly in a flow of inert gas, which sweeps the desorbed analytes directly into the GC column. This technique is highly sensitive as the entire sample is analyzed. nih.gov

Table 3: Comparison of Air Sampling Methods for Alkylbenzenes

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Canister Sampling | Collection of whole air into an evacuated, passivated canister. | Captures a broad range of VOCs; sample can be re-analyzed. | Canisters can be bulky; cryogenic pre-concentration required. witpress.com |

| Active Sampling | Air is pumped through a sorbent tube (e.g., charcoal). | Known sample volume; suitable for short-term and long-term sampling. | Requires calibrated pumps and power source. osha.gov |

| Passive Sampling | Analytes diffuse onto a sorbent at a controlled rate. | Simple, lightweight, no pump needed, ideal for personal monitoring. | Sampling rate can be affected by environmental factors (e.g., wind speed). frontiersin.org |

Environmental Fate and Biogeochemical Transformations of Trimethyl Ethylbenzenes

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For trimethyl-ethylbenzenes, these pathways are crucial in determining their persistence and transformation in the atmosphere and aquatic environments.

In the atmosphere, volatile organic compounds like trimethyl-ethylbenzenes primarily exist in the vapor phase. The dominant degradation process in the atmosphere is their reaction with photochemically-produced hydroxyl (•OH) radicals. nj.gov For the closely related compound 1,2,4-trimethylbenzene (B165218) (1,2,4-TMB), the atmospheric half-life for this reaction is estimated to be about 12 hours. nj.gov This rapid degradation suggests that trimethyl-ethylbenzenes are not likely to persist for long periods in the atmosphere. The reaction with nitrate (B79036) radicals during nighttime can also contribute to their atmospheric removal, with an estimated half-life of 6 to 30 days for 1,2,4-TMB. nj.gov These reactions contribute to the formation of photochemical smog. epa.gov

Table 1: Atmospheric Degradation Data for 1,2,4-Trimethylbenzene

| Reactant | Half-Life | Environmental Significance |

|---|---|---|

| Hydroxyl Radicals | ~12 hours nj.gov | Primary daytime degradation pathway, contributes to photochemical smog formation. nj.govepa.gov |

Information regarding the specific chemical transformation of 1,2,4-trimethyl-3-ethylbenzene in aqueous systems, particularly the formation of chlorination byproducts during water treatment, is not extensively documented in publicly available literature. However, it is known that aromatic hydrocarbons can react with disinfectants like chlorine to form various halogenated byproducts. The extent and nature of these byproducts would depend on factors such as the concentration of the parent compound, chlorine dose, temperature, and pH.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation by microorganisms is a key process for the removal of trimethyl-ethylbenzenes from soil and water. epa.gov The biodegradability of these compounds depends on the molecular structure and the prevailing environmental conditions, particularly the availability of electron acceptors.

Under aerobic conditions, where oxygen is present, trimethyl-ethylbenzenes are expected to be biodegradable. nj.gov Studies on alkylbenzenes have shown that microorganisms can utilize them as a source of carbon and energy. The degradation typically proceeds through the oxidation of a methyl or ethyl group, followed by further oxidation and eventual cleavage of the aromatic ring. Research on mixed alkylbenzene plumes has demonstrated that compounds like 1,2,4-TMB can be rapidly biodegraded under aerobic conditions, with first-order degradation rate constants observed to be between 0.2 and 0.3 per day in column experiments with aquifer material. oieau.fr The rate of biodegradation can be influenced by the number and position of the alkyl substituents on the benzene (B151609) ring. oieau.fr

In the absence of oxygen, anaerobic biodegradation becomes the primary mechanism for the natural attenuation of trimethyl-ethylbenzenes in contaminated aquifers and sediments. nih.gov The feasibility and rate of anaerobic degradation are highly dependent on the availability of alternative electron acceptors.

Under denitrifying conditions (using nitrate as the electron acceptor), complete and continuous biodegradation of 1,2,4-TMB has been observed in laboratory studies using contaminated soil and groundwater. nih.govnih.govresearchgate.net This degradation was found to be independent of temperature between 10–20 °C. nih.govnih.govresearchgate.net

Under sulfate-reducing conditions , the biodegradation of TMB isomers has also been demonstrated to be continuous and complete, but with a stronger temperature dependence. nih.govnih.govresearchgate.net For instance, degradation was observed at 20°C but not at 10°C. nih.govnih.govresearchgate.net The structural arrangement of the methyl groups influences the biodegradability, with some isomers being more recalcitrant than others. nih.gov

While specific studies on iron-reducing conditions for this compound are scarce, the biodegradation of 1,2,4-TMB has been observed under mixed iron/sulfate-reducing conditions. nih.gov The initial step in anaerobic degradation of aromatic hydrocarbons often involves the addition of a functional group to the aromatic ring, which destabilizes it and facilitates subsequent breakdown. researchgate.net

Table 2: Anaerobic Biodegradation of Trimethylbenzene Isomers

| Condition | Compound | Temperature | Biodegradation Outcome | First-Order Rate Constant (d⁻¹) |

|---|---|---|---|---|

| Denitrifying | 1,2,4-TMB | 10-20 °C | Continuous and complete nih.govnih.govresearchgate.net | 0.05 - 0.21 nih.govnih.govresearchgate.net |

| Sulfate-Reducing | TMB Isomers | 20 °C | Continuous and complete nih.govnih.govresearchgate.net | Not specified |

The identification of metabolic intermediates is crucial for understanding the biodegradation pathways. For 1,2,4-TMB, metabolism studies in rats, which can provide insights into potential environmental breakdown products, have identified a complex mixture of metabolites. nih.gov The major metabolic pathways involve the oxidation of the methyl groups to form dimethylbenzyl alcohols, which are further oxidized to dimethylbenzoic acids. nj.govnih.gov These acids can then be conjugated with glycine (B1666218) to form dimethylhippuric acids. nih.gov Other identified metabolites include isomeric trimethylphenols. nih.gov

Under anaerobic conditions, the initial activation of aromatic hydrocarbons like benzene has been shown to proceed via pathways such as hydroxylation, carboxylation, or methylation, eventually leading to the formation of key intermediates like benzoyl-CoA, which can be further degraded. researchgate.net It is plausible that the anaerobic degradation of trimethyl-ethylbenzenes follows similar initial activation steps, leading to the formation of corresponding carboxylated or hydroxylated intermediates.

Table 3: Identified Metabolites of 1,2,4-Trimethylbenzene in Rats

| Metabolite Class | Specific Compounds |

|---|---|

| Dimethylbenzyl alcohols | 2,4-dimethylbenzyl alcohol, 2,5-dimethylbenzyl alcohol nih.gov |

| Dimethylbenzoic acids | - |

| Dimethylhippuric acids | 3,4-dimethylhippuric acid nih.gov |

Environmental Transport and Distribution Modeling

Fugacity models, which are based on the concept of a chemical's "escaping tendency" from a particular phase, are commonly used for aromatic hydrocarbons. These models utilize the physicochemical properties of a compound to estimate its distribution in a defined model environment at equilibrium or in a steady-state or dynamic scenario. Key input parameters for these models include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant.

The likely environmental distribution of this compound can be inferred from its calculated physicochemical properties. These properties dictate its tendency to either remain in the compartment to which it is released or to move to other environmental media.

Key Physicochemical Properties for Modeling:

The following table presents calculated physicochemical properties for this compound, which are critical inputs for environmental fate models.

Interactive Data Table: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source | Implication for Environmental Modeling |

| Molecular Weight | 148.24 | g/mol | europa.eu | A fundamental parameter for most environmental model calculations. |

| LogP (Octanol/Water Partition Coefficient) | 3.174 | unitless | europa.eu | A log Kow of this magnitude suggests a moderate tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment. This indicates a potential for bioaccumulation and sorption to solids. |

| Water Solubility | 1.995 x 10⁻⁴ | mol/L | europa.eu | Low water solubility limits its concentration in the aqueous phase and favors partitioning to other media. |

| Vapor Pressure | 0.13 | kPa | europa.eu | This value indicates that the compound is volatile and will have a tendency to partition into the atmosphere from surface soil or water. |

| Enthalpy of Vaporization | 44.34 | kJ/mol | europa.eu | This property is used in models to account for the temperature dependence of vapor pressure and air-water exchange. |

Note: The data in this table are based on calculated properties from chemical modeling software and not from direct experimental measurement. europa.eu

Modeling Environmental Partitioning:

Based on these properties, a Level III fugacity model would likely predict the following distribution for this compound:

Air: Due to its vapor pressure, a significant fraction of this compound released to the environment is expected to reside in the atmosphere. epa.gov Atmospheric transport would be a primary mechanism for its distribution over wider areas.

Soil: Its moderate octanol-water partition coefficient suggests that if released to land, it would tend to sorb to the organic matter in soil. However, its volatility would also lead to significant evaporation from the soil surface into the air. epa.gov

Water: The compound's low water solubility and moderate Kow indicate that it would not persist in high concentrations in the water column. europa.eu It would be expected to volatilize from the water surface to the atmosphere and partition to suspended organic particles and bottom sediments.

Sediment: Similar to soil, the organic carbon in sediments would act as a sink for this compound, adsorbing it from the water column.

Biota: The log Kow value suggests a potential for bioconcentration in aquatic organisms, as the compound would preferentially partition into fatty tissues.

Advanced Research Topics and Future Directions for Alkylbenzene Chemistry

Development of Novel Catalytic Systems for Selective Conversions

The synthesis of specific alkylbenzene isomers like 1,2,4-trimethyl-3-ethylbenzene in high purity is a significant challenge. Industrial production often involves the alkylation of trimethylbenzene or the ethylation of pseudocumene (1,2,4-trimethylbenzene), frequently using catalysts like aluminum chloride in Friedel-Crafts reactions. evitachem.comvulcanchem.com However, these methods can produce a complex mixture of isomers.

Future research is centered on developing more selective catalytic systems. Shape-selective catalysts, particularly zeolites, are at the forefront of this effort. Zeolites like ZSM-5 and those from the BEA family are being explored for their ability to control the synthesis and isomerization of alkylbenzenes. google.comwikipedia.org Their defined pore structures can favor the formation of a desired isomer by sterically hindering the formation of others. The goal is to direct reactions such as the ethylation of 1,2,4-trimethylbenzene (B165218) to yield the 3-ethyl product with high selectivity, minimizing the need for costly separation processes.

Key research areas include:

Catalyst Design: Synthesizing novel zeolites and other nanoporous materials with tailored pore sizes and active sites.

Transalkylation Processes: Optimizing the transalkylation of polymethylated benzenes with benzene (B151609) to produce valuable products like xylenes (B1142099) and ethylbenzene (B125841), which can be catalyzed by zeolites. wikipedia.org

Reaction Engineering: Investigating reaction conditions, such as temperature, pressure, and reactant ratios, to maximize the yield of the target isomer. google.com

A comparison of traditional and emerging catalytic systems is outlined below:

| Catalyst Type | Advantages | Research Directions |

| Aluminum Chloride (AlCl₃) | High activity, low cost | Improving catalyst recovery, reducing waste streams |

| Zeolites (e.g., ZSM-5, BEA) | Shape selectivity, reusability, reduced corrosion | Modifying acidity and pore structure, enhancing stability |

| Mesoporous Materials | Accommodation of larger molecules | Improving hydrothermal stability, functionalizing active sites |

Interdisciplinary Studies on Environmental Remediation of Hydrocarbon Contaminants

Alkylbenzenes, including this compound, are components of crude oil and gasoline and can enter the environment through spills and industrial discharge. epa.gov While not acutely toxic at typical environmental levels, their persistence and contribution to the formation of photochemical smog are of concern. epa.gov

Interdisciplinary research combining microbiology, environmental engineering, and chemistry is crucial for developing effective remediation strategies. Bioremediation, which uses microorganisms to break down contaminants, is a particularly promising field. Scientists are working to identify and engineer bacteria and fungi capable of degrading complex, highly branched alkylbenzenes.

Future research directions in this area include:

Metabolic Pathway Elucidation: Identifying the specific enzymes and metabolic pathways that microorganisms use to break down compounds like this compound.

Enhanced Bioremediation: Developing techniques such as bioaugmentation (adding specific microbes) and biostimulation (adding nutrients to encourage microbial growth) to clean up contaminated sites.

Phytoremediation: Investigating the use of plants to absorb and degrade hydrocarbon contaminants from soil and water.

Advancements in Analytical Platforms for Complex Mixture Analysis

The accurate identification and quantification of this compound are complicated by its presence in complex mixtures with numerous other isomers and hydrocarbons, such as those found in the C9 petroleum fraction. epa.gov Traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) can struggle to completely separate and identify all components. vulcanchem.com

Significant advancements in analytical technology are being pursued to overcome these challenges. Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers greatly enhanced separation capacity compared to conventional GC. By using two different capillary columns connected in series, GC×GC can resolve co-eluting compounds, providing a much more detailed characterization of complex samples.

Key advancements in analytical platforms include:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of elemental formulas and aiding in the confident identification of compounds.

Vacuum Ultraviolet (VUV) Spectroscopy: A relatively new detector for gas chromatography that provides unique spectral information for different classes of compounds, including structural isomers, which can be difficult to distinguish by mass spectrometry alone.

Standardization and Method Development: Creating certified reference materials and standardized methods for the analysis of complex hydrocarbon mixtures to ensure data quality and comparability across different laboratories.

| Analytical Technique | Principle | Advantage for Alkylbenzene Analysis |

| GC-MS | Separation by boiling point/polarity, identification by mass fragmentation. vulcanchem.com | Widely available, established libraries. |

| GC×GC-TOFMS | Two-dimensional chromatographic separation coupled with time-of-flight mass spectrometry. | Superior separation power for complex isomeric mixtures. |

| GC-VUV | Separation by GC, detection by unique vacuum UV absorption spectra. | Differentiates structural isomers that are challenging for MS. |

Integration of Computational Chemistry with Experimental Studies for Mechanistic Insights

Understanding the precise mechanisms of the catalytic reactions used to synthesize and convert alkylbenzenes is essential for designing better processes. Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating these reaction pathways at the molecular level.

By modeling the interactions between reactants, catalysts, and intermediate structures, researchers can gain insights that are difficult or impossible to obtain through experiments alone. For example, computational studies can help predict the most likely site for ethylation on a trimethylbenzene ring within the confines of a zeolite pore, guiding the design of more selective catalysts.

Future integration of computational and experimental work will focus on:

Predictive Catalyst Design: Using computational screening to identify promising new catalyst structures before they are synthesized and tested in the lab.

Reaction Mechanism Elucidation: Modeling transition states and reaction energy profiles to understand how factors like catalyst acidity and structure influence the selectivity of alkylation and isomerization reactions.

Spectroscopic Prediction: Calculating predicted spectroscopic data (e.g., NMR chemical shifts) for potential products and intermediates to aid in their identification in experimental analyses. vulcanchem.com

This synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, is accelerating the pace of innovation in alkylbenzene chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,2,4-Trimethyl-3-Ethylbenzene with high purity?

- Methodological Answer : Synthesis typically involves alkylation of toluene derivatives using Friedel-Crafts alkylation or catalytic methylation/ethylation. For example, trimethylbenzene isomers can be synthesized via selective alkylation of xylenes, followed by ethyl group introduction under controlled conditions. Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity assessment, referencing retention indices and co-injection with standards .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and ethyl group integration. Mass spectrometry (MS) and infrared (IR) spectroscopy aid in molecular weight and functional group verification. Compare boiling points (e.g., 176°C for 1,2,4-trimethylbenzene) and density (0.895–0.905 g/cm³) with literature values for validation .

Q. What safety protocols should be followed during experimental handling?

- Methodological Answer : Implement preventive measures such as skin protection creams, gloves, and lab coats to avoid dermal exposure. Use fume hoods or respiratory protection in poorly ventilated areas. Collect waste in sealed containers to prevent environmental contamination .

Q. How can preliminary toxicity assessments be designed for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., cytotoxicity in human cell lines) to evaluate acute toxicity. Biomarker identification (e.g., urinary metabolites) and comparison with ethylbenzene toxicity profiles (via PBPK modeling) can provide mechanistic insights .

Advanced Research Questions

Q. What advanced techniques are suitable for environmental fate analysis of this compound?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for trace detection in water or soil. Assess biodegradation pathways using isotopic labeling and microbial consortium studies. Monitor photolytic degradation under UV exposure to evaluate environmental persistence .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., boiling points) across studies?

- Methodological Answer : Cross-validate experimental conditions (pressure, purity) using differential scanning calorimetry (DSC) and reduced-pressure boiling point measurements. Reference standardized data from authoritative sources (e.g., NIST Chemistry WebBook) to reconcile discrepancies .

Q. What computational strategies are effective for pharmacokinetic modeling of this compound?

- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model by leveraging structural analogs (e.g., ethylbenzene). Use correlation coefficients to select analogous compounds from existing models, then adapt parameters (partition coefficients, metabolic rates) to refine predictions .

Q. How should researchers address gaps in toxicological data for long-term exposure studies?

- Methodological Answer : Prioritize subchronic in vivo studies (rodent models) with dose-response analysis. Combine histopathology with omics approaches (transcriptomics, metabolomics) to identify target organs and molecular pathways. Cross-reference ATSDR/EPA data needs for ethylbenzene to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.